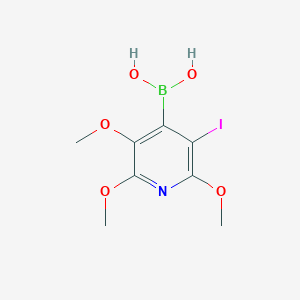
(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The empirical formula of “(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid” is C8H11BINO5 and it has a molecular weight of 338.89 .Physical And Chemical Properties Analysis
“(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid” is a solid compound . Its empirical formula is C8H10INO3 and it has a molecular weight of 295.07 .Applications De Recherche Scientifique
Catalysis
- Boronic acids, including derivatives like (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, have been used in catalyzing highly enantioselective chemical reactions. For instance, in the aza-Michael addition of hydroxamic acid to quinone imine ketals, boronic acids act as effective chiral catalysts (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescence Sensing
- Novel boronic acid derivatives, including (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, have been synthesized for use as fluorescent probes. These probes are highly selective and sensitive for ions like Fe3+ and F- under physiological conditions, and have applications in living cell imaging (Selvaraj et al., 2019).
Chemosensors
- Boronic acid compounds are integral in developing sensors for various biological substances. They have been used in the detection of carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, highlighting their versatility in sensing applications (Huang et al., 2012).
Cross-Coupling Reactions
- These acids are key reagents in Suzuki–Miyaura cross-coupling reactions. They facilitate the formation of complex organic compounds, often serving as intermediates in the synthesis of biologically active compounds (Lamblin et al., 2012).
Biological Labeling and Therapeutics
- Boronic acids, including (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, are used in biological labeling, protein manipulation, and the development of therapeutic agents. Their interaction with diols allows for diverse applications in biology and medicine (Lacina, Skládal, & James, 2014).
Biomedical Applications
- Boronic acid compounds have been employed in the development of potent enzyme inhibitors, agents for cancer therapy, and as mimics that recognize biologically important saccharides, showcasing their potential in pharmaceutical applications (Yang, Gao, & Wang, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
(3-iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BINO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQZACDFJGFCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC(=C1I)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BINO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)

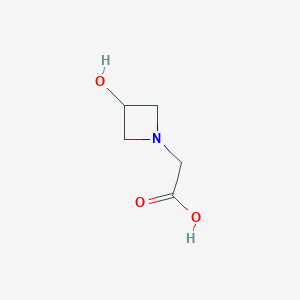
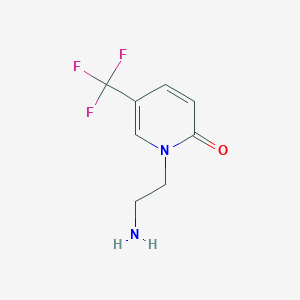
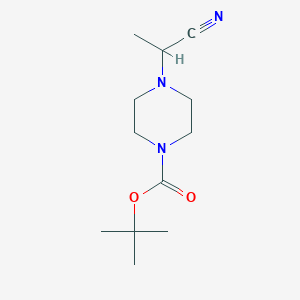
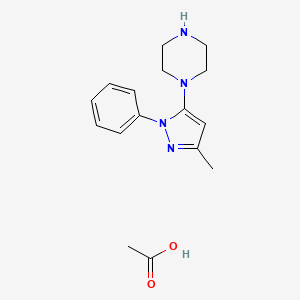
![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)

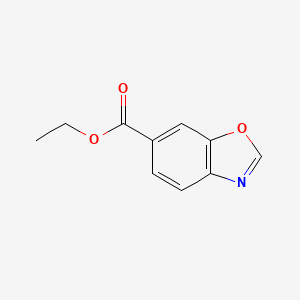
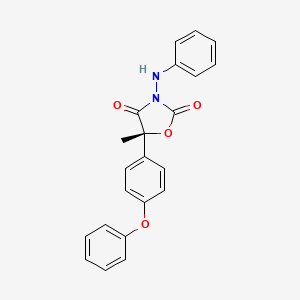

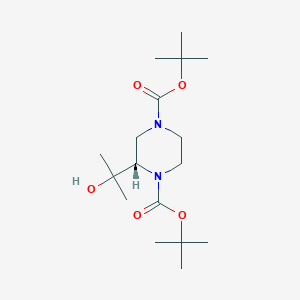
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)